methyl 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Overview
Description
Methyl 2’-amino-6’-benzyl-7’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-amino-6’-benzyl-7’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of indoline derivatives with pyrano[3,2-c]pyridine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-amino-6’-benzyl-7’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2’-amino-6’-benzyl-7’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Methyl 2’-amino-6’-benzyl-7’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate: A simpler ester with similar functional groups.
2-Amino-4-methylpyridine: Shares the amino and pyridine functionalities.
Uniqueness
Methyl 2’-amino-6’-benzyl-7’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous.
Properties
IUPAC Name |
methyl 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-14-12-18-19(22(29)28(14)13-15-8-4-3-5-9-15)25(20(21(26)33-18)23(30)32-2)16-10-6-7-11-17(16)27-24(25)31/h3-12H,13,26H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZROGOCQWBAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CC3=CC=CC=C3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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